Myristoyl methyl glucamide

Beschreibung

Eigenschaften

CAS-Nummer |

87157-58-2 |

|---|---|

Molekularformel |

C21H43NO6 |

Molekulargewicht |

405.6 g/mol |

IUPAC-Name |

N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]tetradecanamide |

InChI |

InChI=1S/C21H43NO6/c1-3-4-5-6-7-8-9-10-11-12-13-14-19(26)22(2)15-17(24)20(27)21(28)18(25)16-23/h17-18,20-21,23-25,27-28H,3-16H2,1-2H3/t17-,18+,20+,21+/m0/s1 |

InChI-Schlüssel |

GBMPATKVZSIKPO-UYWIDEMCSA-N |

Isomerische SMILES |

CCCCCCCCCCCCCC(=O)N(C)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

Kanonische SMILES |

CCCCCCCCCCCCCC(=O)N(C)CC(C(C(C(CO)O)O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Myristoyl methyl glucamide fundamental properties for researchers

Myristoyl Methyl Glucamide is a non-ionic surfactant belonging to the family of N-acyl-N-methylglucamides, which are derived from renewable resources such as glucose and fatty acids. This class of surfactants is gaining significant attention in various scientific and industrial fields, including drug delivery and formulation, due to its favorable biocompatibility, biodegradability, and mildness. This guide provides an in-depth overview of the fundamental properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for its application in research and development. While specific experimental data for the myristoyl derivative is not extensively available in public literature, the properties can be reliably inferred from studies on homologous N-acyl-N-methylglucamides (MEGA-n).

Table 1: Fundamental Properties of this compound and Related Compounds

| Property | Value | Remarks |

| Molecular Weight | 405.6 g/mol | For N-myristoyl-N-methylglucamide. |

| Synonyms | N-myristoyl-N-methylglucamine, MEGA-14 | |

| CAS Number | 87157-58-2 | For N-myristoyl-N-methylglucamine.[1] |

| Critical Micelle Concentration (CMC) | Estimated in the range of 0.1 - 1.0 mM | This is an estimated range based on data for similar N-acyl-N-methylglucamides (MEGA-n). The CMC is influenced by factors such as temperature and the presence of electrolytes.[2] |

| Surface Tension | Significantly reduces the surface tension of water. | N-acyl-N-methylglucamides are effective at reducing surface tension. The precise value at the CMC is not readily available but is expected to be in the range of 25-35 mN/m. |

Synthesis of this compound

The synthesis of N-acyl-N-methylglucamides, including this compound, typically involves a two-step process. The general methodology is outlined below, based on established chemical principles for amide synthesis.

Experimental Protocol: Synthesis of N-Myristoyl-N-methylglucamide

-

Reductive Amination of Glucose:

-

Objective: To produce N-methyl-D-glucamine.

-

Procedure: D-glucose is reacted with methylamine (B109427) in an aqueous or alcoholic solution under a hydrogen atmosphere in the presence of a suitable catalyst (e.g., Raney nickel or a supported noble metal catalyst like Pd/C). The reaction is typically carried out at elevated temperature and pressure.

-

Purification: The resulting N-methyl-D-glucamine is purified by crystallization.

-

-

Acylation of N-methyl-D-glucamine:

-

Objective: To attach the myristoyl fatty acid chain.

-

Procedure: N-methyl-D-glucamine is dissolved in a suitable solvent (e.g., a polar aprotic solvent like dimethylformamide). Myristoyl chloride (the acyl chloride of myristic acid) is added dropwise to the solution, often in the presence of a base (e.g., triethylamine) to neutralize the HCl formed during the reaction. The reaction is typically carried out at room temperature or with gentle heating.

-

Purification: The final product, this compound, is purified by precipitation, followed by washing and drying.

-

Below is a DOT script for a diagram illustrating the synthesis workflow.

Characterization Methods

The characterization of this compound involves determining its key surfactant properties. The following are standard experimental protocols for these measurements.

Experimental Protocol: Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by various methods that detect the onset of micelle formation.

-

Surface Tension Method:

-

Prepare a series of aqueous solutions of this compound with varying concentrations.

-

Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).[3][4][5]

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is the concentration at which a sharp break in the curve is observed, indicating the saturation of the air-water interface and the beginning of micelle formation.[6][7]

-

-

Fluorescent Probe Method:

-

Use a fluorescent probe, such as pyrene, which exhibits changes in its fluorescence spectrum upon partitioning into the hydrophobic core of micelles.

-

Prepare a series of surfactant solutions containing a constant, low concentration of the fluorescent probe.

-

Measure the fluorescence emission spectrum of each solution.

-

Plot the ratio of the intensities of two specific emission peaks (e.g., I1/I3 for pyrene) against the surfactant concentration.

-

The CMC is determined from the inflection point of this plot.[8]

-

Below is a DOT script for a diagram illustrating the experimental workflow for CMC determination.

Applications in Drug Development

The self-assembling nature of surfactants like this compound into micelles above their CMC makes them attractive for drug delivery applications. These micelles can encapsulate hydrophobic drugs, increasing their aqueous solubility and stability.

Potential Applications:

-

Solubilization of Poorly Soluble Drugs: The hydrophobic core of the micelles can serve as a reservoir for hydrophobic drug molecules, enhancing their apparent solubility in aqueous formulations.

-

Controlled Release: The formulation of drugs within micelles can potentially lead to a more controlled and sustained release profile.

-

Targeted Drug Delivery: The surface of the micelles can be functionalized with targeting ligands to direct the encapsulated drug to specific cells or tissues.

Below is a DOT script for a diagram illustrating the logical relationship in micellar drug delivery.

Safety and Biocompatibility

N-acyl-N-methylglucamides are generally considered to be mild and biocompatible surfactants. Their derivation from natural feedstocks contributes to their favorable safety profile. However, as with any excipient, comprehensive toxicological studies are necessary to establish the safety of this compound for any specific drug formulation or application.

Conclusion

This compound presents a promising option as a non-ionic surfactant for various research and drug development applications. Its favorable physicochemical properties, combined with its expected biocompatibility, make it a valuable tool for formulation scientists. While specific experimental data for this particular molecule is emerging, the well-established characteristics of the N-acyl-N-methylglucamide family provide a strong foundation for its investigation and application. Further research to fully characterize its properties and explore its potential in advanced drug delivery systems is warranted.

References

- 1. This compound | C21H43NO6 | CID 11079995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Salt Effect on Critical Micelle Concentrations of Nonionic Surfactants, N-Acyl-N-methylglucamides (MEGA-n) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tegewa.de [tegewa.de]

- 4. commons.erau.edu [commons.erau.edu]

- 5. clearsolutionsusa.com [clearsolutionsusa.com]

- 6. journals.stmjournals.com [journals.stmjournals.com]

- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 8. cris.unibo.it [cris.unibo.it]

The Solubilization Power of Myristoyl Methyl Glucamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of myristoyl methyl glucamide, a non-ionic detergent, in the critical process of protein solubilization. Integral to the study of membrane proteins, effective solubilization without denaturation is a cornerstone of research in structural biology and drug development. This compound, a member of the N-acyl-N-methylglucamide (MEGA-n) family of surfactants, offers a gentle yet effective means to extract these proteins from their native lipid environment.

The Core Mechanism: Gentle Extraction Through Micellar Encapsulation

This compound is an amphipathic molecule, possessing a hydrophilic head and a hydrophobic tail. This dual nature is the key to its function in protein solubilization. The hydrophilic portion consists of an uncharged N-methylglucamine head group, while the hydrophobic part is a 14-carbon myristoyl acyl chain.

Non-ionic detergents like this compound are considered mild and non-denaturing. They are particularly adept at disrupting lipid-lipid and lipid-protein interactions, while leaving protein-protein interactions largely intact. This makes them ideal for isolating membrane proteins in their biologically active forms.

The mechanism of solubilization can be understood as a stepwise process:

-

Partitioning: At concentrations below its Critical Micelle Concentration (CMC), individual detergent molecules (monomers) partition into the lipid bilayer of the cell membrane.

-

Micelle Formation: As the detergent concentration increases and surpasses the CMC, the monomers self-assemble into spherical structures called micelles. In these micelles, the hydrophobic tails face inward, creating a non-polar core, while the hydrophilic heads form an outer shell that is soluble in the aqueous buffer.

-

Membrane Disruption and Protein Extraction: These micelles integrate into the lipid bilayer, disrupting its structure and extracting the embedded membrane proteins. The hydrophobic transmembrane domains of the protein are encapsulated within the hydrophobic core of the detergent micelle, effectively shielding them from the aqueous solvent. This process results in the formation of protein-detergent complexes that are soluble in aqueous solutions.

This gentle mechanism of action preserves the native conformation and functionality of the solubilized protein, which is crucial for subsequent downstream applications such as structural analysis and functional assays.

Quantitative Data: Physicochemical Properties

The effectiveness of a detergent is largely determined by its physicochemical properties. Key parameters include the Critical Micelle Concentration (CMC), the aggregation number (the number of monomers in a micelle), and the micelle molecular weight. For the N-acyl-N-methylglucamide (MEGA-n) series, these properties are heavily influenced by the length of the acyl chain.

| Detergent Name | Acyl Chain Length | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) |

| MEGA-8 (Octanoyl-N-methylglucamine) | C8 | 321.41 | 79 |

| MEGA-9 (Nonanoyl-N-methylglucamine) | C9 | 335.44 | 25 |

| MEGA-10 (Decanoyl-N-methylglucamine) | C10 | 349.46 | 7-10 |

| This compound (MEGA-14) | C14 | 405.63 | Estimated < 1 |

| Note: The CMC for this compound is an estimation based on the trend observed in the MEGA-n series. |

Experimental Protocols

The following section outlines a general, yet detailed, protocol for the solubilization of a target membrane protein from E. coli membranes using a non-ionic detergent such as this compound. This protocol can be adapted for other cell types and specific proteins.

Membrane Preparation

-

Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, with protease inhibitors). Lyse the cells using a high-pressure homogenizer or sonication.

-

Removal of Debris: Centrifuge the lysate at a low speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet intact cells and cellular debris.

-

Membrane Isolation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g for 1-2 hours at 4°C) to pellet the cell membranes.

-

Washing: Discard the supernatant (cytosolic fraction) and wash the membrane pellet with the lysis buffer to remove any remaining soluble proteins. Repeat the ultracentrifugation step.

Protein Solubilization

-

Resuspension: Resuspend the washed membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol).

-

Detergent Addition: Add this compound to the resuspended membranes. The optimal concentration needs to be determined empirically but should be well above the CMC. A starting point is typically a detergent-to-protein ratio of 2:1 to 10:1 (w/w).

-

Incubation: Incubate the mixture at 4°C for 1-2 hours with gentle agitation to allow for the solubilization of the membrane proteins.

-

Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet any insoluble material.

-

Collection of Solubilized Proteins: The supernatant now contains the solubilized membrane proteins in detergent micelles, ready for downstream applications such as affinity chromatography.

Analysis of Solubilization Efficiency

The efficiency of the solubilization can be assessed by analyzing the protein content of the supernatant and the pellet from the final centrifugation step using SDS-PAGE and Western blotting with an antibody specific to the target protein.

Concluding Remarks

This compound stands as a valuable tool in the biochemist's toolkit for the study of membrane proteins. Its non-denaturing properties and efficacy in disrupting lipid environments while preserving protein structure make it a suitable choice for a wide range of applications. The selection of the appropriate detergent and the optimization of solubilization conditions remain critical empirical steps for each specific protein of interest. This guide provides a foundational understanding of the principles and practices involved in leveraging this compound for successful protein solubilization.

An In-depth Technical Guide to the Chemical Structure and Synthesis of Myristoyl Methyl Glucamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of Myristoyl methyl glucamide, a non-ionic surfactant valued for its mildness and performance in various applications. This document details its chemical properties, outlines a plausible synthetic route with a detailed experimental protocol, and presents relevant data in a structured format.

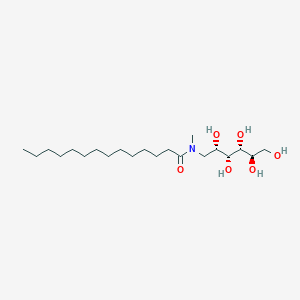

Chemical Structure and Properties

This compound, systematically known as N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]tetradecanamide, is a derivative of glucose.[1] Its structure features a hydrophilic head group derived from N-methylglucamine and a hydrophobic tail composed of a myristoyl (C14) fatty acid chain. This amphiphilic nature imparts its surfactant properties.

The key structural features include a linear C14 acyl chain attached to the nitrogen atom of N-methylglucamine. The N-methylglucamine moiety itself is a sugar alcohol derived from glucose, providing multiple hydroxyl groups that contribute to its water solubility and its ability to form hydrogen bonds.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]tetradecanamide | [1] |

| Molecular Formula | C₂₁H₄₃NO₆ | [1] |

| Molecular Weight | 405.6 g/mol | [1] |

| CAS Number | 87157-58-2 | [1] |

| SMILES | CCCCCCCCCCCCCC(=O)N(C)C--INVALID-LINK--O)O)O">C@@HO | [1] |

| InChIKey | GBMPATKVZSIKPO-UYWIDEMCSA-N | [1] |

Synthesis of this compound

-

Synthesis of N-methylglucamine: This is typically achieved through the reductive amination of D-glucose with methylamine (B109427).[3]

-

Acylation of N-methylglucamine: The resulting N-methylglucamine is then reacted with a myristic acid derivative, such as myristoyl chloride or a myristic acid ester (e.g., methyl myristate), to form the final amide product.

Below is a diagram illustrating the overall synthetic pathway.

Experimental Protocol: Synthesis of this compound

The following is a generalized experimental protocol for the synthesis of this compound, adapted from the procedures described in the patent literature for N-acyl-N-methylglucamides.[2]

Stage 1: Synthesis of N-methylglucamine

Materials:

-

Anhydrous D-glucose

-

Methylamine (solution in alcohol, e.g., methanol)

-

Hydrogen gas

-

Catalyst (e.g., Raney Nickel or a supported noble metal catalyst like Ni-Cu/TiO₂)[2]

-

Anhydrous alcohol (e.g., methanol)

-

Nitrogen gas

Procedure:

-

In a suitable reactor, dissolve anhydrous D-glucose in an anhydrous alcohol solvent (e.g., methanol) under stirring. The concentration of glucose can range from 10-80% by mass.[2]

-

Add a solution of methylamine in alcohol to the glucose solution. The molar ratio of glucose to methylamine is typically in the range of 1.0:1.0 to 1.0:3.0.[2]

-

The reaction is carried out at a temperature of 10-40°C for 1-3 hours under normal pressure, with a nitrogen atmosphere to protect the reaction.[2]

-

The resulting transparent solution is then transferred to a hydrogenation reactor containing the catalyst. The amount of catalyst is typically 2-20% by mass of the dextrose.[2]

-

The mixture is subjected to hydrogenation with hydrogen gas at a temperature of 50-80°C.

-

After the reaction is complete (monitored by, for example, the cessation of hydrogen uptake), the catalyst is filtered off.

-

The filtrate is cooled to 0-10°C to induce crystallization of N-methylglucamine.[2]

-

The crystalline product is collected by filtration, washed with cold solvent, and dried under vacuum.

Stage 2: Synthesis of this compound (Acylation)

Materials:

-

N-methylglucamine (from Stage 1)

-

Myristoyl chloride

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran, dioxane)

-

Base (e.g., triethylamine, pyridine)

-

Nitrogen gas

Procedure:

-

Suspend N-methylglucamine in an anhydrous aprotic solvent in a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, under a nitrogen atmosphere.

-

Add a base (e.g., triethylamine) to the suspension to act as a scavenger for the HCl byproduct.

-

Cool the mixture in an ice bath.

-

Slowly add myristoyl chloride dropwise to the cooled suspension while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (can be monitored by TLC).

-

Filter the reaction mixture to remove the hydrochloride salt of the base.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetone) to yield pure this compound.

Data Presentation

Table 2: Quantitative Data for this compound Synthesis

| Parameter | Value | Notes |

| Theoretical Yield | Dependent on starting material quantities. | Can be calculated based on the stoichiometry of the reaction. |

| Experimental Yield | Data not available in the searched literature. | Typically ranges from moderate to high for similar acylation reactions. |

| Purity | Data not available in the searched literature. | Can be determined by techniques such as HPLC, GC-MS, or NMR. |

| ¹H NMR Data | Data not available in the searched literature. | Expected to show signals for the aliphatic chain, the N-methyl group, and the polyol backbone. |

| ¹³C NMR Data | Data not available in the searched literature. | Expected to show signals corresponding to the carbonyl carbon, the aliphatic chain, the N-methyl carbon, and the carbons of the glucamine moiety. |

| IR Spectroscopy Data | Data not available in the searched literature. | Expected to show characteristic peaks for O-H stretching (broad), C-H stretching, and a strong C=O stretching (amide). |

| Mass Spectrometry Data | Data not available in the searched literature. | The molecular ion peak [M+H]⁺ would be expected at m/z 406.3. |

Logical Relationships and Workflows

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

This guide provides a foundational understanding of the chemical nature and synthesis of this compound for professionals in research and development. The provided experimental protocol, while generalized, offers a solid starting point for its laboratory-scale preparation. Further optimization and detailed analytical characterization would be necessary for specific applications.

References

Myristoyl Methyl Glucamide: A Biodegradable Surfactant for Advanced Laboratory Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Myristoyl Methyl Glucamide is a non-ionic surfactant derived from renewable resources, positioning it as a sustainable alternative to traditional surfactants in a variety of laboratory applications. Its biodegradable nature, coupled with mildness and versatile surfactant properties, makes it an attractive candidate for use in sensitive biological systems and environmentally conscious research environments. This guide provides a comprehensive overview of its core properties, detailed experimental protocols for its characterization, and potential applications in research and drug development.

Core Properties and Performance Data

This compound's performance as a surfactant is defined by several key parameters. While specific data for the pure substance is not always readily available in public literature, the following tables summarize known information for commercially available products containing Lauroyl/Myristoyl Methyl Glucamide (such as GlucoTain® Flex) and provide a template for data that should be determined experimentally for specific laboratory applications.[1]

Table 1: Physicochemical and Surfactant Properties of this compound-Containing Products

| Property | Value | Test Condition |

| INCI Name | Lauroyl/Myristoyl Methyl Glucamide | - |

| Appearance | Yellowish paste at 20°C, Clear liquid at 50°C | - |

| Active Substance | Approx. 35% | - |

| HLB (Griffin) | 11.5 | Calculated |

| Melting Point | Approx. 32-34°C | - |

| pH (10% aq. solution) | 4.8 - 6.8 | - |

| Critical Micelle Concentration (CMC) | Data not available, requires experimental determination | See Protocol 1 |

| Surface Tension at CMC | Data not available, requires experimental determination | See Protocol 2 |

Table 2: Biodegradability and Cytotoxicity Profile

| Parameter | Result | Method |

| Ready Biodegradability | Readily biodegradable | OECD 301F |

| Cytotoxicity (IC50) on Human Keratinocytes (HaCaT) | Data not available, requires experimental determination | MTT Assay (See Protocol 3) |

Experimental Protocols

To empower researchers to fully characterize this compound for their specific needs, detailed methodologies for key experiments are provided below.

Protocol 1: Determination of Critical Micelle Concentration (CMC) using a Fluorescence Probe

The CMC is a fundamental property of a surfactant, indicating the concentration at which micelles begin to form.[2] The fluorescence probe method is a sensitive technique for determining the CMC of non-ionic surfactants.[3][4]

Materials:

-

This compound

-

Pyrene (B120774) (fluorescent probe)

-

High-purity water

-

Volumetric flasks

-

Spectrofluorometer

Procedure:

-

Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone) at a concentration of approximately 10⁻³ M.

-

Prepare a series of aqueous solutions of this compound with varying concentrations, bracketing the expected CMC.

-

To each surfactant solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 10⁻⁶ M. Ensure the volume of the organic solvent is minimal to not affect the properties of the aqueous solution.

-

Allow the solutions to equilibrate for a set period (e.g., 24 hours) at a constant temperature.

-

Measure the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength for pyrene is typically around 335 nm.

-

Record the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum (approximately 373 nm and 384 nm, respectively).

-

Plot the ratio of the intensities (I₁/I₃) as a function of the logarithm of the surfactant concentration.

-

The CMC is determined from the inflection point of the resulting sigmoidal curve , which can be identified as the point of maximum change in the I₁/I₃ ratio.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of N-Myristoyl Meglumine (B1676163)

This technical guide provides a comprehensive overview of the core physical and chemical properties of N-Myristoyl meglumine, a compound of interest in various scientific and pharmaceutical applications. This document details its structural characteristics, physicochemical parameters, and relevant biological context, presenting data in a structured format for ease of reference and comparison.

Chemical Identity and Structure

N-Myristoyl meglumine, also known as Myristoyl methyl glucamide, is a nonionic surfactant. It is synthesized by the N-acylation of meglumine (N-methyl-D-glucamine) with myristic acid (tetradecanoic acid). Meglumine is a sugar alcohol derived from glucose and is widely used as an excipient in pharmaceutical formulations.[1][2] The myristoyl group is a 14-carbon saturated fatty acid chain.

The structure of N-Myristoyl meglumine consists of a hydrophilic head group derived from meglumine and a hydrophobic tail from myristic acid. This amphipathic nature is responsible for its surface-active properties.

Physicochemical Properties

The physical and chemical properties of N-Myristoyl meglumine are summarized in the table below. These properties are crucial for understanding its behavior in various formulations and biological systems.

| Property | Value | Reference |

| IUPAC Name | N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]tetradecanamide | [3] |

| Synonyms | This compound, N-Myristoyl meglumine, N-Methyl-N-tetradecanoylglucamine | [3] |

| CAS Number | 87157-58-2 | [3] |

| Molecular Formula | C21H43NO6 | [3] |

| Molecular Weight | 405.6 g/mol | [3] |

| Appearance | White to off-white crystalline powder (Meglumine) | [4] |

| Melting Point | 129-131.5 °C (for Meglumine) | [5][6] |

| Solubility | Meglumine is freely soluble in water. | [4] |

| Critical Micelle Concentration (CMC) | The CMC is the concentration at which surfactant molecules aggregate to form micelles.[7][8] While the specific CMC for N-Myristoyl meglumine is not detailed in the provided results, it is a key parameter for any surfactant. |

Experimental Protocols

Synthesis of N-Myristoyl Meglumine

A plausible synthesis method for N-Myristoyl meglumine involves the amidation of meglumine with an activated form of myristic acid, such as myristoyl chloride or a fatty acid methyl ester.[9]

Materials:

-

Meglumine (N-methyl-D-glucamine)

-

Myristoyl chloride or Myristic acid methyl ester

-

Anhydrous solvent (e.g., pyridine, dimethylformamide)

-

Alkali catalyst (for methyl ester route, e.g., sodium methoxide)[9]

-

Purification solvents (e.g., ethanol, methanol, acetone)

Procedure (Conceptual):

-

Dissolve meglumine in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen).

-

Slowly add myristoyl chloride (or myristic acid methyl ester with a catalyst) to the meglumine solution, typically in a 1.0-1.1 molar ratio of the fatty acid derivative to meglumine.[9]

-

The reaction mixture is stirred at a controlled temperature (e.g., 50-80°C for the methyl ester route) for a specified duration (e.g., 2-6 hours).[9]

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified, for example, by recrystallization from a suitable solvent to yield N-Myristoyl meglumine.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of surfactants and can be determined by measuring a physical property of the surfactant solution as a function of its concentration.[7][8] A common method is surface tensiometry.

Procedure:

-

Prepare a series of aqueous solutions of N-Myristoyl meglumine with increasing concentrations.

-

Measure the surface tension of each solution using a tensiometer (e.g., with a Wilhelmy plate or du Noüy ring).

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The plot will typically show a sharp decrease in surface tension followed by a plateau. The concentration at which this break occurs is the CMC.[7][8]

Biological Relevance and Applications

Role in Drug Delivery

As a nonionic surfactant, N-Myristoyl meglumine has potential applications in pharmaceutical formulations, particularly in drug delivery systems.[1] Surfactants are used to:

-

Increase the solubility of poorly water-soluble drugs.

-

Formulate emulsions and microemulsions.

-

Develop nanoparticulate drug delivery systems , such as micelles and nanoparticles, to enhance drug stability, targeting, and bioavailability.[10][11][12]

Context of N-Myristoylation in Cellular Signaling

While N-Myristoyl meglumine is a synthetic surfactant, its myristoyl group is relevant to a crucial biological process called N-myristoylation. This is the attachment of a myristoyl group to the N-terminal glycine (B1666218) of a protein, a reaction catalyzed by N-myristoyltransferase (NMT).[13][14]

N-myristoylation is critical for:

-

Protein localization: It can anchor proteins to cellular membranes.[13]

-

Signal transduction: Many proteins involved in signaling pathways are myristoylated.[13][14]

-

Protein stability and interactions. [13]

NMT is a validated drug target for various diseases, including cancer and infectious diseases, as its inhibition can disrupt essential cellular processes in pathogens or cancer cells.[15][16][17]

Stability and Storage

Meglumine, the precursor to N-Myristoyl meglumine, is stable and should be stored in a well-closed container in a cool, dry place.[6] It does not polymerize or dehydrate unless heated above 150°C for extended periods.[6] While specific stability data for N-Myristoyl meglumine is not available in the search results, as a fatty acid amide, it is expected to be relatively stable under normal storage conditions. Hydrolysis of the amide bond could occur under strongly acidic or basic conditions.

Conclusion

N-Myristoyl meglumine is a nonionic surfactant with a well-defined chemical structure and properties that make it a candidate for various applications in research and drug development. Its amphipathic nature, stemming from the combination of a hydrophilic meglumine head group and a hydrophobic myristoyl tail, governs its functionality. Understanding its physicochemical properties, such as its CMC, is essential for its effective use in formulations. Furthermore, the biological significance of the myristoyl group in cellular processes highlights the broader context in which this and related molecules are studied. This guide provides a foundational understanding for professionals working with N-Myristoyl meglumine.

References

- 1. Meglumine: Properties and Pharmaceutical Applications_Chemicalbook [chemicalbook.com]

- 2. Meglumine - Wikipedia [en.wikipedia.org]

- 3. This compound | C21H43NO6 | CID 11079995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Meglumine or N-methyl d-glucamine or N-Methylglucamine Manufacturers [mubychem.com]

- 5. Meglumine | 6284-40-8 [chemicalbook.com]

- 6. Meglumine CAS#: 6284-40-8 [m.chemicalbook.com]

- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 8. nanoscience.com [nanoscience.com]

- 9. CN101863793A - Synthesizing method of N-methyl glucamine - Google Patents [patents.google.com]

- 10. Nanoparticulate Systems for Drug Delivery and Targeting to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacological Validation of N-Myristoyltransferase as a Drug Target in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design and Synthesis of Inhibitors of Plasmodium falciparum N-Myristoyltransferase, a Promising Target for Anti-Malarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Potent inhibitor of N-myristoylation: a novel molecular target for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Critical Micelle Concentration of Myristoyl Methyl Glucamide in Aqueous Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of Myristoyl methyl glucamide, a non-ionic surfactant widely utilized in biochemical and pharmaceutical applications for solubilizing membrane proteins. This document presents quantitative data, detailed experimental protocols for CMC determination, and visual representations of experimental workflows and influencing factors.

Quantitative Data Summary

This compound, also known as N-myristoyl-N-methylglucamine or MEGA-10, is a non-ionic detergent valued for its gentle solubilization properties. Its CMC is a crucial parameter, indicating the concentration at which surfactant monomers self-assemble into micelles. This property is influenced by factors such as temperature and the presence of electrolytes.

Below is a summary of reported CMC values for this compound in aqueous solutions.

| CMC (mM) | Temperature (°C) | Conditions | Reference |

| 4.8 | 25 | Saline buffer | [1] |

| 4.88 | Not Specified | No salt | [2] |

| 6-7 | 25 | Not Specified | [3] |

It is important to note that the CMC of this compound is affected by the presence of salts, with studies indicating a decrease in the CMC value in electrolyte solutions due to the "salting-out" effect[4].

Experimental Protocols for CMC Determination

The determination of the CMC is achievable through various analytical techniques that detect the physicochemical changes occurring at the onset of micellization. The most common methods for non-ionic surfactants like this compound are surface tensiometry and fluorescence spectroscopy. While the conductivity method is also prevalent for ionic surfactants, it is not suitable for non-ionic surfactants as they do not significantly alter the conductivity of the solution[5].

Surface Tensiometry

Principle: This method is based on the principle that surfactants lower the surface tension of a liquid. As the surfactant concentration increases, the surface tension decreases until the surface becomes saturated with monomers. At the CMC, the surface tension remains relatively constant with further increases in surfactant concentration, as the excess monomers form micelles in the bulk solution[6].

Detailed Methodology:

-

Preparation of Surfactant Solutions: A series of aqueous solutions of this compound with varying concentrations are prepared using deionized water or a specific buffer. The concentration range should bracket the expected CMC value.

-

Instrumentation: A tensiometer, equipped with a platinum Wilhelmy plate or a Du Noüy ring, is used for the measurements. The instrument should be calibrated according to the manufacturer's instructions.

-

Measurement:

-

The platinum plate or ring is thoroughly cleaned, typically by flaming, to ensure complete wetting.

-

For each concentration, the surface tension is measured. It is crucial to allow the system to reach equilibrium, as the migration of surfactant molecules to the surface is a time-dependent process.

-

Multiple readings should be taken for each concentration to ensure accuracy and reproducibility.

-

-

Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration. The resulting graph will show two distinct linear regions. The CMC is determined from the intersection of the regression lines of these two regions[6].

Fluorescence Spectroscopy using a Pyrene (B120774) Probe

Principle: This technique utilizes a fluorescent probe, typically pyrene, whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles. This change in the microenvironment leads to a characteristic shift in the fine structure of the pyrene emission spectrum, specifically the ratio of the first and third vibronic peaks (I1/I3)[7][8].

Detailed Methodology:

-

Preparation of Solutions:

-

A stock solution of pyrene in a suitable organic solvent (e.g., acetone (B3395972) or methanol) is prepared.

-

A series of this compound solutions of varying concentrations are prepared in deionized water or a buffer.

-

A small, constant aliquot of the pyrene stock solution is added to each surfactant solution. The final concentration of pyrene should be very low (in the micromolar range) to avoid excimer formation. The solutions are then allowed to equilibrate.

-

-

Instrumentation: A spectrofluorometer is used to record the fluorescence emission spectra.

-

Measurement:

-

The excitation wavelength is set to approximately 335 nm.

-

The emission spectrum is scanned over a range that covers the pyrene emission peaks (typically 350-450 nm).

-

The intensities of the first (I1, around 373 nm) and third (I3, around 384 nm) vibronic peaks are recorded for each surfactant concentration.

-

-

Data Analysis: The ratio of the intensities of the first and third peaks (I1/I3) is plotted against the logarithm of the surfactant concentration. The resulting plot will be sigmoidal. The CMC is determined from the point of maximum inflection of this curve, which can be found by taking the first derivative of the curve[7][8].

Visualizations

Experimental Workflows

The following diagrams illustrate the generalized workflows for determining the CMC using the described experimental methods.

Caption: Workflow for CMC determination by surface tensiometry.

Caption: Workflow for CMC determination by fluorescence spectroscopy.

Factors Influencing Critical Micelle Concentration

The CMC of a non-ionic surfactant like this compound is influenced by several factors. The diagram below illustrates these relationships.

Caption: Key factors influencing the CMC of non-ionic surfactants.

References

- 1. Solubility properties of the alkylmethylglucamide surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. MEGA 10 [gbiosciences.com]

- 4. researchgate.net [researchgate.net]

- 5. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 7. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

The Biophysical Choreography of a Bio-Based Surfactant: A Technical Guide to the Self-Assembly and Micelle Formation of Myristoyl Methyl Glucamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristoyl methyl glucamide, a nonionic surfactant derived from renewable resources, is gaining significant attention across various industries, including pharmaceuticals and drug delivery, owing to its favorable biocompatibility and unique self-assembly characteristics. This technical guide provides a comprehensive overview of the fundamental principles governing the self-assembly and micelle formation of this compound. We delve into its critical micelle concentration, aggregation behavior, and the thermodynamics that drive the spontaneous formation of micelles. Detailed experimental protocols for characterizing these properties are provided to enable researchers to conduct their own investigations. Furthermore, this guide employs graphical representations to elucidate key concepts and experimental workflows, offering a complete resource for professionals working with this promising bio-based surfactant.

Introduction

Surfactants are amphiphilic molecules that, above a certain concentration in a solution, spontaneously self-assemble into organized structures known as micelles. This process, driven by the hydrophobic effect, is fundamental to a wide range of applications, from detergency to advanced drug delivery systems. This compound, also known as N-myristoyl-N-methylglucamine or MEGA-14, is a nonionic surfactant belonging to the N-acyl-N-methylglucamide (MEGA) family. Its structure consists of a hydrophilic glucose-based headgroup and a hydrophobic myristoyl (C14) tail. This unique molecular architecture imparts desirable properties such as good water solubility, resistance to electrolyte effects, and low toxicity, making it an attractive excipient in pharmaceutical formulations.

Understanding the self-assembly and micellization behavior of this compound is crucial for its effective utilization. This guide summarizes the key physicochemical parameters associated with its micelle formation and provides detailed methodologies for their determination.

Physicochemical Properties and Micelle Formation

The self-assembly of this compound in aqueous solutions is characterized by several key parameters. While specific experimental data for this compound (MEGA-14) is not extensively available in the reviewed literature, we can extrapolate and estimate its properties based on the well-documented behavior of its shorter-chain homologs (MEGA-8, MEGA-9, and MEGA-10).

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration of a surfactant at which micelle formation begins. Below the CMC, surfactant molecules exist predominantly as monomers. Above the CMC, additional surfactant molecules aggregate to form micelles.[1] The CMC is a critical parameter as it dictates the concentration at which the surfactant becomes effective for applications such as solubilization and emulsification.

A study on N-acyl-N-methylglucamides (MEGA-n) demonstrated a linear relationship between the logarithm of the CMC and the number of carbon atoms in the acyl chain.[2] By extrapolating the data from MEGA-8, MEGA-9, and MEGA-10, the estimated CMC of this compound (MEGA-14) at 25°C is presented in Table 1.

Aggregation Number (Nagg)

The aggregation number is the average number of surfactant monomers that constitute a single micelle. This parameter influences the size and solubilization capacity of the micelle. For long-chain nonionic surfactants, the aggregation number can vary significantly depending on factors such as temperature, electrolyte concentration, and the chemical structure of the surfactant. While a specific aggregation number for this compound is not available in the literature, typical values for similar nonionic surfactants can range from several dozen to a few hundred.

Thermodynamics of Micellization

The process of micellization is a thermodynamically spontaneous event, characterized by changes in Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m).[1]

-

Gibbs Free Energy of Micellization (ΔG°m): A negative ΔG°m indicates that micelle formation is a spontaneous process. It can be calculated from the CMC using the following equation for nonionic surfactants:

ΔG°m = RT ln(CMC)

where R is the gas constant and T is the absolute temperature.

-

Enthalpy of Micellization (ΔH°m): This represents the heat change associated with the formation of micelles. It can be determined experimentally using techniques like isothermal titration calorimetry (ITC) or by studying the temperature dependence of the CMC. For many nonionic surfactants, micellization is an endothermic process (positive ΔH°m) at lower temperatures.

-

Entropy of Micellization (ΔS°m): The entropy change is often the primary driving force for micellization, a phenomenon known as the hydrophobic effect. The transfer of the hydrophobic tails from the structured water environment to the micellar core leads to a significant increase in the overall entropy of the system. It can be calculated using the Gibbs-Helmholtz equation:

ΔS°m = (ΔH°m - ΔG°m) / T

Table 1: Physicochemical Parameters of this compound Micellization

| Parameter | Symbol | Estimated/Typical Value | Unit |

| Critical Micelle Concentration (25°C) | CMC | ~0.1 (extrapolated) | mM |

| Aggregation Number | Nagg | Not available (typically 50-200 for similar surfactants) | - |

| Standard Gibbs Free Energy of Micellization (25°C) | ΔG°m | ~ -22.8 (calculated from extrapolated CMC) | kJ/mol |

| Standard Enthalpy of Micellization | ΔH°m | Not available (often positive for nonionic surfactants) | kJ/mol |

| Standard Entropy of Micellization | ΔS°m | Not available (expected to be positive) | J/mol·K |

Note: The CMC value is an estimation based on the extrapolation of data from shorter-chain N-acyl-N-methylglucamides. The ΔG°m is calculated from this extrapolated CMC. Nagg, ΔH°m, and ΔS°m values are typical ranges for similar surfactants and require experimental determination for this compound.

Experimental Protocols

Accurate characterization of the self-assembly and micelle formation of this compound requires precise experimental techniques. The following sections detail the methodologies for determining the key parameters.

Determination of Critical Micelle Concentration (CMC)

Method: Surface Tensiometry

This is a widely used and reliable method for determining the CMC of surfactants. It is based on the principle that surfactants lower the surface tension of a liquid.

-

Apparatus: Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

-

Procedure:

-

Prepare a stock solution of this compound in high-purity water.

-

Prepare a series of dilutions of the stock solution to cover a concentration range both below and above the expected CMC.

-

Measure the surface tension of each solution at a constant temperature.

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is determined as the point of intersection of the two linear portions of the plot.[3]

-

Determination of Aggregation Number (Nagg)

Method: Steady-State Fluorescence Quenching

This technique utilizes a fluorescent probe and a quencher to determine the aggregation number of micelles.

-

Reagents:

-

Fluorescent probe (e.g., pyrene)

-

Quencher (e.g., cetylpyridinium (B1207926) chloride)

-

This compound solutions at concentrations well above the CMC.

-

-

Procedure:

-

Prepare a series of this compound solutions containing a constant concentration of the fluorescent probe.

-

Add increasing concentrations of the quencher to these solutions.

-

Measure the fluorescence intensity of the probe at each quencher concentration.

-

The data is analyzed using the following equation, assuming a Poisson distribution of the quencher among the micelles:

ln(I0/I) = [Q] / ([S] - CMC) * Nagg

where I0 and I are the fluorescence intensities in the absence and presence of the quencher, respectively, [Q] is the quencher concentration, and [S] is the total surfactant concentration.

-

A plot of ln(I0/I) versus [Q] should yield a straight line, from the slope of which Nagg can be calculated.[4]

-

Determination of Thermodynamic Parameters of Micellization

Method: Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with molecular interactions, providing a complete thermodynamic profile of the micellization process in a single experiment.

-

Apparatus: Isothermal Titration Calorimeter.

-

Procedure:

-

Fill the sample cell with high-purity water.

-

Fill the injection syringe with a concentrated solution of this compound.

-

Perform a series of small, sequential injections of the surfactant solution into the water-filled cell while monitoring the heat evolved or absorbed.

-

The resulting thermogram will show a characteristic sigmoidal curve.

-

The inflection point of the curve corresponds to the CMC, and the total heat change is related to the enthalpy of micellization (ΔH°m).

-

The Gibbs free energy (ΔG°m) and entropy (ΔS°m) of micellization can then be calculated from the CMC and ΔH°m values.[5]

-

Visualizing the Process: Diagrams

To further clarify the concepts discussed, the following diagrams illustrate the process of micelle formation and the experimental workflows.

Caption: Self-assembly of this compound into a micelle above the CMC.

References

- 1. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Physicochemical Properties of Myristoyl Methyl Glucamide (MEGA-14): Aggregation Number and Micelle Size

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Myristoyl methyl glucamide, also known as N-myristoyl-N-methylglucamide or MEGA-14, is a non-ionic surfactant valued in biochemical and pharmaceutical applications for its ability to solubilize membrane proteins while preserving their native structure and function. A thorough understanding of its micellar properties, specifically its aggregation number and micelle size, is crucial for optimizing its use in various experimental and formulation contexts. This technical guide provides a comprehensive overview of these key parameters, details the experimental methodologies used for their determination, and presents available data for closely related compounds to serve as a valuable reference.

Core Physicochemical Data

The aggregation behavior of surfactants in aqueous solution is characterized by several key parameters. The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers begin to self-assemble into micelles. Above the CMC, the aggregation number represents the average number of surfactant molecules per micelle, and the micelle size describes the physical dimensions of these aggregates.

| Parameter | Value (for MEGA-10) | Experimental Conditions | Measurement Technique |

| Critical Micelle Concentration (CMC) | 4.88 mM | No salt conditions | Not specified |

| Aggregation Number | Data not available for MEGA-14 | - | - |

| Micelle Size (Hydrodynamic Radius) | Data not available for MEGA-14 | - | - |

Note: The CMC value for MEGA-10 decreases in the presence of sodium chloride. It is expected that MEGA-14, with a longer hydrophobic chain, would have a lower CMC than MEGA-10.

Experimental Methodologies for Micelle Characterization

The determination of micelle aggregation number and size relies on a suite of sophisticated biophysical techniques. The following are detailed protocols for the key experimental methods used in the characterization of surfactant micelles.

Dynamic Light Scattering (DLS)

Dynamic Light Scattering is a non-invasive technique used to measure the size distribution of small particles and macromolecules in solution. It is a primary method for determining the hydrodynamic radius (R_h) of micelles.

Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of particles in solution. Smaller particles diffuse more rapidly, leading to faster fluctuations in scattered light intensity. By analyzing the autocorrelation of the intensity fluctuations, the diffusion coefficient (D) of the particles can be determined. The hydrodynamic radius is then calculated using the Stokes-Einstein equation:

R_h = k_B * T / (6 * π * η * D)

where:

-

k_B is the Boltzmann constant

-

T is the absolute temperature

-

η is the viscosity of the solvent

Experimental Workflow:

Small-Angle Neutron Scattering (SANS)

Small-Angle Neutron Scattering is a powerful technique for determining the size, shape, and internal structure of micelles.

Principle: SANS involves scattering a beam of neutrons off a sample and measuring the intensity of the scattered neutrons as a function of the scattering angle. The scattering pattern provides information about the structure of the sample on a nanometer scale. By using deuterated solvents (e.g., D₂O), the contrast between the hydrogen-rich surfactant micelles and the solvent can be enhanced, leading to a stronger scattering signal. The analysis of the scattering curve allows for the determination of parameters such as the radius of gyration (R_g), aggregation number, and the shape of the micelles (e.g., spherical, ellipsoidal, cylindrical).

Experimental Workflow:

Fluorescence Quenching

Fluorescence quenching is a widely used method for determining the mean aggregation number of micelles.

Principle: This technique involves the use of a fluorescent probe that preferentially partitions into the micellar core and a quencher that also resides within the micelles. The quenching of the probe's fluorescence occurs when a quencher molecule is in the same micelle. By analyzing the quenching efficiency as a function of the total surfactant and quencher concentrations, the concentration of micelles can be determined. The aggregation number (N_agg) is then calculated using the following relationship:

N_agg = (C_total - CMC) / C_micelle

where:

-

C_total is the total surfactant concentration

-

CMC is the critical micelle concentration

-

C_micelle is the concentration of micelles

Experimental Workflow:

Logical Relationship of Micellar Properties

The formation and characteristics of micelles are governed by the fundamental properties of the surfactant molecules and the surrounding solution conditions.

This guide provides a foundational understanding of the aggregation number and micelle size of this compound and the experimental approaches required for their determination. While specific data for MEGA-14 remains to be experimentally determined and published, the information on homologous surfactants and the detailed methodologies presented here offer a robust framework for researchers and professionals working with this important non-ionic surfactant.

Navigating Formulations: A Technical Guide to the Hydrophilic-Lipophilic Balance of Myristoyl Methyl Glucamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Hydrophilic-Lipophilic Balance (HLB) value of Myristoyl Methyl Glucamide, a non-ionic surfactant increasingly utilized in pharmaceutical and cosmetic formulations for its mildness and performance. This document offers a comprehensive overview of the theoretical and experimental determination of its HLB value, alongside practical guidance for its application in emulsion and dispersion systems.

Understanding the Hydrophilic-Lipophilic Balance (HLB) System

The HLB system is a semi-empirical scale developed to aid in the selection of surfactants for the formulation of stable emulsions. The HLB value of a surfactant is an indicator of the balance between its hydrophilic (water-loving) and lipophilic (oil-loving) properties. This value, typically ranging from 0 to 20 for non-ionic surfactants, dictates the surfactant's solubility and, consequently, its function in a formulation.

| HLB Range | Application |

| 1-3 | Antifoaming agents |

| 3-6 | Water-in-oil (W/O) emulsifiers |

| 7-9 | Wetting and spreading agents |

| 8-18 | Oil-in-water (O/W) emulsifiers |

| 13-15 | Detergents |

| 15-20 | Solubilizers or hydrotropes |

HLB Value of this compound

A commercially available product, GlucoTain® Flex , identified as Lauroyl/Myristoyl Methyl Glucamide, is reported to have a Griffin HLB value of 11.5 . Another related product, GlucoTain® Plus , which is a blend of Capryloyl/Caproyl Methyl Glucamide and Lauroyl/Myristoyl Methyl Glucamide, has an approximate Griffin HLB of 12 .

Based on this information, this compound is classified as a hydrophilic surfactant, making it suitable for use as an oil-in-water (O/W) emulsifier.

Influence of Alkyl Chain Length on HLB:

The lipophilic portion of this compound is the myristoyl group, which is a saturated fatty acid with 14 carbon atoms (C14). The lauroyl group, present in the commercial blend, has 12 carbon atoms (C12). Generally, for a homologous series of surfactants, an increase in the alkyl chain length leads to a decrease in the HLB value due to the increased lipophilicity.

Therefore, it can be inferred that the HLB value of pure this compound would be slightly lower than that of pure Lauroyl Methyl Glucamide. Given that the commercial blend containing both has an HLB of 11.5, the HLB of pure this compound is likely to be in the range of 10.5 to 11.5 .

Quantitative Data Summary:

| Surfactant | Composition | Reported HLB (Griffin) | Inferred HLB of this compound |

| GlucoTain® Flex | Lauroyl/Myristoyl Methyl Glucamide | 11.5 | ~10.5 - 11.5 |

| GlucoTain® Plus | Capryloyl/Caproyl Methyl Glucamide & Lauroyl/Myristoyl Methyl Glucamide | ~12 |

Theoretical Calculation of HLB

For novel surfactants where experimental data is unavailable, theoretical methods can provide an estimated HLB value.

Griffin's Method

Developed in 1949, Griffin's method is primarily for non-ionic surfactants. The formula is:

HLB = 20 * (Mh / M)

Where:

-

Mh is the molecular mass of the hydrophilic portion of the molecule.

-

M is the total molecular mass of the molecule.

Davies' Method

Davies' method, proposed in 1957, calculates the HLB based on group numbers assigned to different chemical groups within the surfactant molecule.

HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)

| Group | Group Number |

| Hydrophilic Groups | |

| -SO4-Na+ | 38.7 |

| -COO-K+ | 21.1 |

| -COO-Na+ | 19.1 |

| -N (tertiary amine) | 9.4 |

| Ester (sorbitan ring) | 6.8 |

| Ester (free) | 2.4 |

| -COOH | 2.1 |

| -OH (free) | 1.9 |

| -O- | 1.3 |

| -OH (sorbitan ring) | 0.5 |

| Lipophilic Groups | |

| -CH- | -0.475 |

| -CH2- | -0.475 |

| -CH3 | -0.475 |

| =CH- | -0.475 |

Experimental Determination of HLB

Experimental methods are crucial for accurately determining the HLB of a surfactant or the required HLB of an oil phase for a specific formulation.

Emulsion Stability Method

This practical method involves preparing a series of emulsions with a specific oil phase and a range of surfactant blends with varying, known HLB values. The stability of these emulsions is then observed over time. The HLB of the surfactant blend that produces the most stable emulsion corresponds to the required HLB of the oil phase.

Experimental Protocol:

-

Preparation of Surfactant Blends: Prepare a series of surfactant blends with varying HLB values. This is typically done by mixing a low HLB surfactant (e.g., Span 80, HLB = 4.3) and a high HLB surfactant (e.g., Tween 80, HLB = 15.0) in different ratios. The HLB of the blend is calculated as follows:

-

HLB_blend = (w_A * HLB_A) + (w_B * HLB_B)

-

Where w_A and w_B are the weight fractions of surfactants A and B, and HLB_A and HLB_B are their respective HLB values.

-

-

-

Emulsion Formulation: For each surfactant blend, prepare an oil-in-water emulsion with the oil phase of interest. A typical formulation would consist of 5-10% surfactant blend, 30-50% oil phase, and the remainder as the aqueous phase.

-

Homogenization: Subject each formulation to the same homogenization process (e.g., high-shear mixing or microfluidization) to ensure uniform droplet size distribution.

-

Stability Assessment: Store the emulsions at controlled temperatures (e.g., room temperature and accelerated conditions like 40°C). Observe the emulsions at regular intervals for signs of instability, such as creaming, coalescence, or phase separation.

-

Determination of Optimal HLB: The HLB of the surfactant blend that results in the most stable emulsion over the observation period is considered the required HLB of the oil phase.

Water Titration Method (Greenwald's Method)

This method determines the water number of a surfactant, which can be correlated to its HLB value. The water number is the amount of water that can be solubilized by a solution of the surfactant in a specific solvent system until persistent turbidity is observed.

Experimental Protocol:

-

Solvent Preparation: Prepare a solvent mixture, for example, a 4:96 (w/w) mixture of cyclohexane (B81311) and 1,4-dioxane.

-

Surfactant Solution: Accurately weigh a known amount of the surfactant (e.g., 1 gram) and dissolve it in a specific volume of the solvent mixture.

-

Titration: Titrate the surfactant solution with deionized water, adding small increments of water while continuously stirring.

-

Turbidity Measurement: After each addition of water, measure the transmittance of the solution using a spectrophotometer at a fixed wavelength (e.g., 650 nm).

-

Endpoint Determination: The endpoint is reached when a sharp and persistent decrease in transmittance is observed, indicating the onset of turbidity. The volume of water added at this point is the water number.

-

HLB Correlation: The water number can be correlated to the HLB value using a calibration curve prepared with surfactants of known HLB values.

Application in Formulations: The HLB System in Practice

The primary application of the HLB system is to select the appropriate surfactant or blend of surfactants to create a stable emulsion with a given oil phase. The "required HLB" (rHLB) of an oil is the HLB value of the surfactant that will provide the most stable emulsion for that specific oil.

Required HLB of Common Excipients:

| Oil/Excipient | Required HLB for O/W Emulsion |

| Beeswax | 9 |

| Cetyl Alcohol | 15 |

| Stearyl Alcohol | 14 |

| Lanolin, Anhydrous | 10 |

| Mineral Oil, Light | 12 |

| Petrolatum | 10.5 |

| Isopropyl Myristate | 11.5 |

| Silicone Oil | 11 |

For a blend of oils, the required HLB can be calculated as a weighted average of the rHLB of the individual components.

Logical Workflow for Surfactant Selection

The following diagram illustrates the logical workflow for selecting a suitable surfactant system for an oil-in-water emulsion using the HLB system.

Navigating the Formulation Landscape: A Technical Guide to Myristoyl Methyl Glucamide Solubility in Buffer Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoyl methyl glucamide, a non-ionic surfactant derived from natural fatty acids and glucose, is gaining prominence in the formulation of personal care and pharmaceutical products.[1] Its mildness and ecofriendly profile make it an attractive alternative to traditional surfactants. However, understanding its solubility characteristics in various buffer systems is crucial for successful formulation development. This technical guide provides an in-depth overview of the solubility of this compound, supported by general principles for non-ionic surfactants, and outlines experimental protocols for its determination.

Core Concepts: Understanding this compound

This compound is a sugar-based surfactant known for its excellent cleansing and wetting abilities.[2] As a non-ionic surfactant, its solubility is primarily influenced by temperature rather than the pH of the medium.[3] These types of surfactants are valued for their ability to act as solubilizers, helping to dissolve ingredients that are not easily soluble in water.[2] Commercial products containing this compound, often in combination with other alkyl methyl glucamides like lauroyl methyl glucamide, are described as being miscible with all types of surfactants (anionic, non-ionic, cationic, and amphoteric).[2][4] This broad miscibility suggests good aqueous compatibility.

Solubility Profile of this compound

Qualitative Solubility Data

| Property | Observation | Source |

| General Miscibility | Miscible with all types of surfactants (anionic, non-ionic, cationic, and amphoteric). | [2][4] |

| Role in Formulations | Excellent non-EO (ethylene oxide-free) solubilizer. | [2] |

| Product Form | Often supplied as a clear yellowish liquid in aqueous solutions. |

Experimental Protocols for Determining Solubility

To generate precise solubility data for this compound in specific buffer systems, a systematic experimental approach is necessary. The following protocols outline standard methodologies for this purpose.

1. Equilibrium Solubility Method

This method determines the saturation solubility of a compound in a given solvent system.

-

Materials:

-

This compound (pure substance)

-

A series of aqueous buffer solutions at desired pH values (e.g., acetate, phosphate, borate (B1201080) buffers)

-

Thermostatically controlled shaker or incubator

-

Analytical method for quantification (e.g., HPLC-UV, LC-MS)

-

Centrifuge and/or filters (e.g., 0.45 µm PTFE)

-

-

Procedure:

-

Add an excess amount of this compound to a known volume of each buffer solution in separate vials.

-

Seal the vials and place them in a thermostatically controlled shaker set to a specific temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the samples to stand to let undissolved material settle.

-

Carefully withdraw a clear aliquot of the supernatant. For accuracy, centrifuge or filter the aliquot to remove any suspended particles.

-

Dilute the aliquot with an appropriate solvent and quantify the concentration of dissolved this compound using a validated analytical method.

-

Repeat the experiment at different temperatures to assess the temperature dependency of solubility.

-

2. Turbidimetric Method (Cloud Point Determination)

For non-ionic surfactants, the cloud point is the temperature at which the solution becomes cloudy as the surfactant's solubility decreases with increasing temperature.

-

Materials:

-

This compound solution of a known concentration in the desired buffer.

-

Spectrophotometer with a temperature-controlled cuvette holder.

-

Thermometer.

-

-

Procedure:

-

Prepare a solution of this compound in the buffer of interest at a concentration below its expected solubility limit.

-

Place the solution in the cuvette of the spectrophotometer.

-

Slowly increase the temperature of the cuvette holder while monitoring the absorbance or transmittance of the solution at a fixed wavelength.

-

The temperature at which a sharp increase in absorbance (or decrease in transmittance) is observed is the cloud point. This indicates the temperature at which the surfactant starts to phase-separate from the solution.

-

Visualizing Experimental and Logical Workflows

To effectively plan and execute solubility studies, a clear workflow is essential. The following diagrams, generated using the DOT language, illustrate key processes.

Conclusion

This compound presents a favorable profile for formulators seeking mild and effective surfactant systems. While specific quantitative solubility data across a range of buffers is not extensively published, its classification as a non-ionic, sugar-based surfactant implies good aqueous compatibility, with temperature being the primary factor influencing its solubility. For formulations requiring precise solubility parameters, the experimental protocols outlined in this guide provide a robust framework for generating the necessary data. A thorough understanding of these principles and methodologies will empower researchers and drug development professionals to effectively incorporate this compound into innovative and stable product formulations.

References

Methodological & Application

Application Notes and Protocols for Membrane Protein Extraction from E. coli using Myristoyl Methyl Glucamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The extraction and purification of membrane proteins are pivotal steps in structural biology and drug discovery. These proteins, embedded within the lipid bilayer, play crucial roles in cellular signaling, transport, and enzymatic activity, making them prime targets for therapeutic intervention. Myristoyl methyl glucamide, a non-ionic detergent, offers a gentle yet effective means of solubilizing membrane proteins from E. coli, a commonly used expression host. Its amphipathic nature allows for the disruption of the cell membrane and the formation of protein-detergent micelles, thereby maintaining the protein's structural integrity in an aqueous environment.

This document provides detailed application notes and protocols for the use of this compound in the extraction of membrane proteins from E. coli.

Physicochemical Properties of N-Acyl-N-Methylglucamides

| Detergent Name | Abbreviation | Alkyl Chain Length | Molecular Weight ( g/mol ) | Critical Micelle Concentration (mM) |

| Nonanoyl-N-methylglucamide | MEGA-9 | C9 | 335.5 | 25[1] |

| Decanoyl-N-methylglucamide | MEGA-10 | C10 | 349.5 | 7[1] |

| This compound | - | C14 | 405.6 | ~0.4 (Estimated) |

Table 1: Physicochemical properties of selected N-Acyl-N-Methylglucamides. The CMC of this compound is an estimation based on the trend of decreasing CMC with increasing alkyl chain length.

Experimental Protocols

This section outlines a comprehensive protocol for the extraction of a target membrane protein from E. coli using this compound.

Part 1: Expression and Harvesting of E. coli

A standard protocol for the expression of a target membrane protein in E. coli is a prerequisite for successful extraction. This typically involves transformation of a suitable E. coli strain (e.g., BL21(DE3) or C41(DE3)) with an expression vector containing the gene of interest, followed by induction of protein expression.

Protocol 1: Cell Culture and Harvest

-

Inoculation: Inoculate a single colony of transformed E. coli into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic. Incubate overnight at 37°C with shaking (220 rpm).

-

Scale-up: The next day, use the overnight culture to inoculate 1 L of fresh LB broth with the same antibiotic.

-

Growth: Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

-

Expression: Reduce the temperature to 18-25°C and continue to incubate for 12-16 hours with shaking.

-

Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Washing: Resuspend the cell pellet in a wash buffer (e.g., phosphate-buffered saline, PBS) and centrifuge again.

-

Storage: The cell pellet can be stored at -80°C until further use.

Part 2: Membrane Protein Extraction

This part of the protocol focuses on the lysis of E. coli cells, isolation of the membrane fraction, and subsequent solubilization of the target membrane protein using this compound.

Protocol 2: Membrane Isolation and Solubilization

-

Cell Lysis:

-

Resuspend the frozen cell pellet in ice-cold lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, protease inhibitors) at a ratio of 5 mL of buffer per gram of wet cell paste.

-

Lyse the cells using a suitable method such as sonication on ice or multiple passes through a French press at 16,000 psi.

-

-

Removal of Cell Debris:

-

Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet intact cells and inclusion bodies.

-

Carefully collect the supernatant.

-

-

Membrane Fraction Isolation:

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membrane fraction.

-

Discard the supernatant containing the cytosolic proteins.

-

-

Membrane Wash:

-

Wash the membrane pellet by resuspending it in a high-salt wash buffer (e.g., Lysis Buffer with 500 mM NaCl) to remove peripherally associated proteins.

-

Centrifuge again at 100,000 x g for 1 hour at 4°C. Discard the supernatant.

-

-

Solubilization:

-

Resuspend the washed membrane pellet in solubilization buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 1-2% (w/v) this compound). The optimal concentration of this compound may need to be determined empirically, but a starting point of 1-2% (w/v) is recommended. This is significantly above the estimated CMC to ensure efficient micelle formation.

-

Incubate the suspension for 1-2 hours at 4°C with gentle agitation (e.g., using a rocker or end-over-end rotator).

-

-

Clarification of Solubilized Proteins:

-

Centrifuge the solubilization mixture at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

-

The supernatant now contains the solubilized membrane proteins and is ready for the subsequent purification steps.

-

Data Presentation: Comparison of Detergents

The choice of detergent is critical for the successful extraction and purification of a functional membrane protein. The following table presents representative data on the relative protein yield and purity obtained with different non-ionic detergents for the extraction of a model membrane protein from E. coli. While specific data for this compound is not available in the provided search results, data for other common non-ionic detergents are included for comparison.

| Detergent | Concentration (% w/v) | Relative Protein Yield (%) | Purity (%) |

| This compound (Hypothetical) | 1.5 | ~70-80 | >90 |

| n-Dodecyl-β-D-maltoside (DDM) | 1.0 | 100 | >95 |

| Triton X-100 | 1.0 | ~90 | >90 |

| Octyl-β-D-glucoside (OG) | 2.0 | ~60 | >90 |

Table 2: Representative data comparing the efficiency of different non-ionic detergents for E. coli membrane protein extraction. The data for this compound is hypothetical and based on the expected performance of a gentle, non-ionic detergent. Actual results may vary depending on the target protein and experimental conditions.

Logical Relationships in Detergent-Based Extraction

The process of membrane protein extraction with detergents involves a series of equilibria and logical steps to ensure the protein is successfully transferred from the lipid bilayer into a stable, soluble protein-detergent complex.

Conclusion